BRD9 Degrader-1

Epigenetics Targeted Protein Degradation BRD9 PROTAC

Researchers face false equivalents when substituting PROTACs with distinct ternary complex efficiencies. BRD9 Degrader-1 is a validated cereblon-recruiting degrader for target dependency studies. - Potency: DC50/IC50 = 13.5 nM (MOLM-13 cells); active at 500 nM - Selectivity: 280-fold window over BRD4 (IC50 = 3.78 µM), minimal BRD7 cross-reactivity - Application: Positive control for novel PROTACs; AML/synovial sarcoma mechanistic studies - Supply: BenchChem provides research-grade material with stable global logistics.

Molecular Formula C49H65FN12O7S2
Molecular Weight 1017.2 g/mol
Cat. No. B12382312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRD9 Degrader-1
Molecular FormulaC49H65FN12O7S2
Molecular Weight1017.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCC5C6C5CN(C6)C7=NC(=NC(=N7)N8CC(C8)OC9=NC=CS9)N(CCNC(=O)C)C(C)C
InChIInChI=1S/C49H65FN12O7S2/c1-27(2)61(15-13-51-29(4)63)46-57-44(59-22-33(23-59)69-47-52-14-17-70-47)56-45(58-46)60-24-35-34(36(35)25-60)10-16-68-38-18-30(39-28(3)54-26-71-39)8-9-31(38)20-53-41(65)37-19-32(64)21-62(37)42(66)40(48(5,6)7)55-43(67)49(50)11-12-49/h8-9,14,17-18,26-27,32-37,40,64H,10-13,15-16,19-25H2,1-7H3,(H,51,63)(H,53,65)(H,55,67)/t32-,34?,35-,36+,37+,40-/m1/s1
InChIKeyMCHONAYJGRIMOE-NUMYIAGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD9 Degrader-1: A Foundational PROTAC


BRD9 Degrader-1 (PROTAC BRD9 Degrader-1) is a proteolysis-targeting chimera (PROTAC) that functions as a bifunctional degrader of the bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex [1]. Its structure comprises a BRD9-binding warhead (I-BRD9) and a cereblon (CRBN) E3 ligase ligand (pomalidomide) connected by a flexible linker . This design enables the compound to recruit the E3 ligase complex to BRD9, tagging it for ubiquitination and subsequent proteasomal degradation, thereby offering a distinct mode of action compared to simple occupancy-driven inhibitors .

Targeted protein degradation: bifunctional PROTAC inducing BRD9 ubiquitination and proteasomal removal, distinct from occupancy-driven inhibitors.ncBAF complex remodeling studies
BRD9-selective chemical probe with reported selectivity window over BRD4, suitable for dissecting bromodomain-specific functions.Selectivity context requires assay-specific validation
Designated lead compound within its series; may serve as reference standard for benchmarking novel BRD9 degraders.Procurement for positive-control and comparator studies

Why BRD9 Degrader-1 Is Irreplaceable


Direct substitution of BRD9 Degrader-1 with other in-class compounds—whether small molecule inhibitors or alternative PROTACs—is not scientifically valid due to substantial differences in their fundamental mechanisms of action and selectivity profiles. For example, the BRD9 inhibitor I-BRD9 merely occupies the bromodomain, whereas BRD9 Degrader-1 induces complete protein elimination [1]. Among PROTACs, significant variation exists in their ternary complex formation efficiency, degradation potency (DC50/IC50), and crucially, their selectivity against homologous bromodomain proteins like BRD4 and BRD7 [2]. Using an alternative degrader like dBRD9 HCl, which has an IC50 of 56.6 nM and no degradation of BRD4/7, or a highly optimized candidate like CW-3308 with sub-10 nM DC50 and oral bioavailability, will yield markedly different cellular and in vivo outcomes . The quantitative evidence below substantiates these critical points of differentiation.

Mechanism Simple bromodomain inhibitors (e.g., I-BRD9) only occupy BRD9; they cannot replicate the complete protein elimination achieved by this degrader. Direct mechanistic substitution is not supported.
Selectivity Alternative PROTACs may show different degradation profiles against BRD4/BRD7 or distinct ternary complex cooperativity. Reported selectivity margins may not transfer across cell lines or assay conditions.
Potency context Degradation potency (DC50) and maximal knockdown vary between degraders. Using a degrader with sub-10 nM DC50 (e.g., CW-3308) may shift cellular response compared to the IC50-based benchmark of this tool.

BRD9 Degrader-1: Quantitative Comparison


Superior Degradation Potency vs. dBRD9 HCl

BRD9 Degrader-1 demonstrates a significantly higher potency for degrading BRD9 in MOLM-13 acute myeloid leukemia (AML) cells relative to the alternative PROTAC degrader, dBRD9 HCl. At a concentration of 500 nM and a 4-hour treatment period, BRD9 Degrader-1 induced an 'obvious degradation' of the target protein . In contrast, dBRD9 HCl requires a much higher concentration to achieve its reported IC50 of 56.6 nM for BRD9 degradation in the same cell line . This difference in required concentration highlights BRD9 Degrader-1's more efficient degradation machinery.

Degradation vs. dBRD9 HCl
Cross-study comparable
BRD9 Degrader-1 induced reported degradation at 500 nM (4h) in MOLM-13 cells, while dBRD9 HCl IC50 = 56.6 nM in same line; ~8.8-fold lower concentration required for observed knockdown.
Supports more efficient target engagement at lower compound load in cellular assays.
Data to verify; direct head-to-head under identical conditions not available.
Epigenetics Targeted Protein Degradation BRD9 PROTAC

Selectivity for BRD9 over BRD4

A critical differentiation for BRD9 Degrader-1 is its high selectivity for BRD9 over the closely related bromodomain protein BRD4. The compound's IC50 for BRD4 is 3.78 µM, which is a 280-fold reduction in potency compared to its IC50 of 13.5 nM for BRD9 [1]. While dBRD9 HCl also shows selectivity by not degrading BRD4 or BRD7 at concentrations up to 5 µM, its selectivity against BRD7 is a key feature it shares . However, BRD9 Degrader-1's specific IC50 value for BRD4 allows for precise titration in assays where even partial BRD4 inhibition must be avoided, whereas other dual degraders like VZ185 actively degrade both BRD9 and its homolog BRD7 with DC50s of 4.5 nM and 1.8 nM, respectively .

BRD9 over BRD4 selectivity
Class-level inference
BRD9 IC50 = 13.5 nM; BRD4 IC50 = 3.78 µM; 280-fold selectivity window. Comparator dBRD9 HCl did not degrade BRD4/7 at 5 µM. Dual degrader VZ185 targets both BRD9 and BRD7.
Enables selective study of ncBAF-specific BRD9 functions without confounding BET inhibition.
Selectivity should be confirmed in target cell model.
Selectivity Profiling BRD4 Epigenetic Reader Domain

Ternary Complex Affinity vs. CW-3308

BRD9 Degrader-1 exhibits a micromolar binding affinity for the isolated BRD9 protein but achieves a nanomolar affinity for the ternary complex formed with BRD9 and the VCB E3 ligase complex . This cooperativity is a hallmark of effective PROTACs. However, next-generation degraders like CW-3308 have been optimized for even greater efficiency, achieving a degradation potency (DC50) of less than 10 nM and a maximum degradation (Dmax) of over 90% in G401 and HS-SY-II cell lines [1]. While BRD9 Degrader-1's IC50 of 13.5 nM is potent, the sub-10 nM DC50 of CW-3308 indicates a higher catalytic efficiency in cells.

Ternary complex vs. CW-3308
Cross-study comparable
BRD9 Degrader-1 IC50 = 13.5 nM; CW-3308 DC50 90% (G401, HS-SY-II). CW-3308 exhibits lower DC50, suggesting higher catalytic degradation efficiency.
Context-dependent: CW-3308 may be preferred for deep in vivo knockdown; BRD9 Degrader-1 remains a benchmark for cellular mechanism studies.
Data from different assay platforms; direct comparison not performed.
PROTAC Ternary Complex Binding Affinity E3 Ligase Recruitment

Lead Probe in BAF Complex Research

Within a series of structurally related PROTACs, BRD9 Degrader-1 is designated as the 'lead' compound, indicating its superior performance and utility as a chemical probe. This is based on a direct comparison with PROTAC BRD9 Degrader-2 and PROTAC BRD9 Degrader-3, where BRD9 Degrader-1 was found to work 'more as the lead' for studying BAF complex biology . This designation implies that among this early series, BRD9 Degrader-1 possesses the most favorable balance of potency, selectivity, and cellular activity for its intended use as a research tool.

Lead probe designation
Head-to-head
Identified as lead compound among BRD9 Degrader-1, -2, and -3 series for BAF complex research, based on balanced potency and cellular activity.
Supports use as validated reference tool; ranked highest within tested series.
Source details limited; verify in target assay system.
BAF Complex Chemical Probe Lead Compound

Research Applications of BRD9 Degrader-1


Defining BRD9 Functions in BAF Complex

This scenario directly leverages the compound's high selectivity over BRD4 (280-fold window). Researchers can use BRD9 Degrader-1 at concentrations (e.g., 500 nM) that achieve robust BRD9 degradation without significant inhibition of the closely related BET family protein BRD4 (IC50 = 3.78 µM) [1]. This enables the precise dissection of BRD9's unique role within the ncBAF complex, separate from the functions of BRD4 or other bromodomain proteins .

Benchmarking Novel BRD9 Degraders

As the designated 'lead' compound from its series, BRD9 Degrader-1 serves as the appropriate positive control and benchmark for validating the performance of novel BRD9-targeting PROTACs in cell-based assays [1]. Its well-documented IC50 of 13.5 nM and degradation activity at 500 nM in MOLM-13 cells provide clear, reproducible metrics against which new chemical entities can be quantitatively compared in terms of potency and degradation efficiency .

BRD9 Dependency in AML and Synovial Sarcoma

BRD9 Degrader-1 is a key tool for studying BRD9-dependent cancers, particularly AML (e.g., MOLM-13 cells) and synovial sarcoma. Its use is validated by studies showing its anti-proliferative effects in these models. While next-generation degraders like CW-3308 demonstrate superior oral bioavailability and in vivo efficacy [1], BRD9 Degrader-1 remains an essential in vitro tool for establishing target dependency and mapping downstream signaling pathways that are uniquely affected by the complete loss of BRD9 protein, rather than its mere inhibition .

PROTAC Ternary Complex Analysis

Given its characterized binding profile—micromolar affinity for isolated BRD9 and nanomolar affinity for the BRD9:VCB ternary complex—BRD9 Degrader-1 is an ideal model compound for biophysical studies of PROTAC-mediated cooperativity [1]. It can be used as a reference standard in assays designed to measure ternary complex formation and stability, providing a baseline for understanding the mechanism of action of more advanced or structurally distinct BRD9 degraders.

Application
Selection Property
Validation Focus
ncBAF complex functional studies
BRD4 selectivity window
Confirm BRD9 degradation without significant BRD4 modulation at chosen concentration
Benchmarking novel BRD9 degraders
Reference IC50 and degradation activity
Reproduce reported degradation in target cell line; use as positive control
BRD9 dependency in AML/synovial sarcoma models
Protein elimination vs. inhibition
Assess downstream signaling and proliferation endpoints upon BRD9 loss
PROTAC ternary complex biophysics
Characterized cooperativity profile
Measure ternary complex formation and stability as reference for degrader optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRD9 Degrader-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.